molecular formula C77H99N13O15S2 B10848167 Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF

Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF

Cat. No.: B10848167
M. Wt: 1510.8 g/mol
InChI Key: QWPPERHSUFQZTH-PCKPOTSRSA-N
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Description

Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF is a synthetic somatostatin (SRIF) analogue designed to achieve high selectivity and potency for somatostatin receptor subtype 1 (sst₁). Derived from the parent peptide des-AA1,2,5-SRIF, this compound incorporates strategic modifications:

  • D-Nal8: A D-configured 3-(2-naphthyl)-alanine substitution at position 8 enhances aromatic interactions within the sst₁ binding pocket.
  • Nα-methylation (NαMe): Introduced to improve metabolic stability and reduce conformational flexibility .
  • IAmp9: 4-(N-isopropyl)-aminomethylphenylalanine at position 9 provides steric bulk and aromaticity, critical for sst₁ selectivity by fitting into its larger binding pocket while excluding binding to sst₂,₃,₄,₅ receptors .

This analogue exhibits nanomolar affinity for sst₁ (IC₅₀: ~0.5 nM) with >100-fold selectivity over other sst subtypes, making it a valuable tool for studying sst₁-specific pathways in endocrine regulation and cancer .

Properties

Molecular Formula

C77H99N13O15S2

Molecular Weight

1510.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-23-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)38-59-70(97)88-65(46(3)92)74(101)84-60(37-49-21-11-7-12-22-49)71(98)89-66(47(4)93)75(102)86-62(42-91)72(99)87-63(77(104)105)44-107-106-43-56(79)67(94)81-57(27-17-18-34-78)68(95)82-58(36-48-19-9-6-10-20-48)69(96)85-61(39-50-23-13-8-14-24-50)76(103)90(5)64(73(100)83-59)40-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,94)(H,82,95)(H,83,100)(H,84,101)(H,85,96)(H,86,102)(H,87,99)(H,88,97)(H,89,98)(H,104,105)/t46-,47-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1

InChI Key

QWPPERHSUFQZTH-PCKPOTSRSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)C)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)C)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific steps are as follows:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the chain.

    Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF can undergo various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating endocrine disorders, cancer, and neurological conditions.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF involves binding to somatostatin receptors, particularly somatostatin receptor type 2. This binding inhibits the release of various hormones and neurotransmitters by activating G-protein-coupled receptor pathways. The compound’s effects include the inhibition of adenylyl cyclase, stimulation of phosphotyrosine phosphatase, and regulation of ion exchangers .

Comparison with Similar Compounds

Comparison with Similar SRIF Analogues

Table 1: Key Structural Features and Receptor Selectivity Profiles

Compound Structural Modifications sst₁ Affinity (IC₅₀, nM) Selectivity (vs. sst₂/₃/₄/₅) Key Functional Properties Reference
Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF D-Nal8, NαMe, IAmp9 0.5 >100-fold High sst₁ agonist activity; metabolic stability
CH-275 (des-AA1,2,5-[DTrp8,IAmp9]SRIF) D-Trp8, IAmp9 1.2 30-fold (sst₁ vs. sst₂/₄/₅) First-generation sst₁ agonist; moderate stability
Octreotide Cyclic hexapeptide (D-Phe5, Thr6) 0.6 (sst₂) sst₂ > sst₃ > sst₅ Clinically used for acromegaly; short half-life
BIM-23027 Hexapeptide (D-Trp8, Lys9) 0.3 (sst₂) sst₂ > sst₃ Potent sst₂ agonist; used in neuroendocrine tumors
CGP-23996 Linear peptide (D-Trp8, Thr10) 1.5 (sst₃/₅) sst₃/₅ > sst₁/₂/₄ Binds sst₃/₅; linked to adenylyl cyclase inhibition

Key Findings from Comparative Studies

Receptor Selectivity :

  • Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF achieves superior sst₁ selectivity (>100-fold) compared to CH-275 (30-fold) due to the synergistic effects of D-Nal8 and IAmp7. These modifications optimize steric and aromatic interactions in the sst₁ pocket while destabilizing binding to smaller pockets in sst₂-₅ .
  • In contrast, octreotide and BIM-23027 exhibit strong sst₂ selectivity, reflecting their smaller cyclic structures optimized for sst₂’s compact binding site .

Metabolic Stability: Nα-methylation in Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF reduces peptide bond hydrolysis, extending its half-life compared to non-methylated analogues like CH-275 . Linear peptides (e.g., CGP-23996) show rapid degradation in serum, limiting therapeutic utility .

Functional Activity: Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF acts as a full agonist at sst₁, inhibiting cAMP production in sst₁-transfected cells (EC₅₀: 0.7 nM) . CH-275, while potent, exhibits partial agonism at sst₁ and weaker inhibition of adenylyl cyclase (EC₅₀: 2.1 nM) .

Therapeutic Potential: Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF’s sst₁ selectivity makes it a candidate for sst₁-overexpressing tumors (e.g., pancreatic neuroendocrine tumors) . Octreotide and BIM-23027 are clinically restricted to sst₂-mediated conditions due to their receptor bias .

Mechanistic Insights from Structural Studies

  • NMR Analysis : Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF adopts a β-turn conformation stabilized by D-Nal8 and IAmp9, creating a hydrophobic cluster that aligns with sst₁’s pharmacophore .
  • SAR Studies :
    • Substitution of IAmp9 with smaller residues (e.g., Lys) abolishes sst₁ selectivity, confirming IAmp9’s critical role .
    • Nα-methylation at IAmp9 improves sst₁ affinity by 3-fold, whereas methylation at D-Nal8 reduces binding .

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